molecular formula C13H18F2N4 B8108596 10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane

10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane

Cat. No.: B8108596
M. Wt: 268.31 g/mol
InChI Key: ITRXQOGLRZWQGP-UHFFFAOYSA-N
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Description

10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center. The presence of fluorine atoms and a pyridazine ring in its structure makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield difluoroalkylated quinolinone derivatives, while substitution reactions could produce a variety of spirocyclic compounds with different functional groups .

Scientific Research Applications

10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism by which 10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological responses. The exact pathways and molecular interactions are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of a spirocyclic structure, fluorine atoms, and a pyridazine ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6,6-difluoro-2-(6-methylpyridazin-3-yl)-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N4/c1-10-2-3-11(18-17-10)19-7-5-12(9-19)8-16-6-4-13(12,14)15/h2-3,16H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRXQOGLRZWQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC3(C2)CNCCC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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